1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one
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Overview
Description
1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one is a compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique structural features and significant biological activities. The 9-azabicyclo[4.2.1]nonane scaffold is a key structural component in several natural and synthetic alkaloids, which are known for their pharmacological potential .
Preparation Methods
The synthesis of 1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves several steps. One common method includes the catalytic [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes and 1,4-butynediol under the action of a Co(acac)2(dppe)/Zn/ZnI2 three-component catalytic system . This reaction yields the desired azabicyclo compounds in high yields (79-95%).
Chemical Reactions Analysis
1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves its interaction with nicotinic acetylcholine receptors in the central and vegetative nervous systems. This interaction leads to the modulation of neurotransmitter release, which can have various therapeutic effects .
Comparison with Similar Compounds
1-[(1R,6S)-3-Methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one can be compared with other similar compounds such as:
Anatoxin-a: Known for its potent neurotoxicity.
Pinnamine: Another compound with significant biological activity.
Bis-homoepibatidine: A synthetic alkaloid with pharmacological potential.
These compounds share the 9-azabicyclo[4.2.1]nonane scaffold but differ in their specific functional groups and biological activities.
Properties
CAS No. |
823234-72-6 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-[(1R,6S)-3-methoxy-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one |
InChI |
InChI=1S/C12H21NO2/c1-3-10(14)12-9-6-4-8(13-9)5-7-11(12)15-2/h8-9,11-13H,3-7H2,1-2H3/t8-,9+,11?,12?/m0/s1 |
InChI Key |
BLXMTYAPVHZNGV-CAQTZKSYSA-N |
Isomeric SMILES |
CCC(=O)C1[C@H]2CC[C@H](N2)CCC1OC |
Canonical SMILES |
CCC(=O)C1C2CCC(N2)CCC1OC |
Origin of Product |
United States |
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